Isocyclosporin D is typically sourced from fungal species that produce cyclosporins, such as Tolypocladium inflatum. The extraction and purification processes involve fermentation techniques followed by various chromatographic methods to isolate the desired compound.
Isocyclosporin D is classified under cyclic peptides and is part of the broader family of immunosuppressive agents. Its structural modifications lead to altered pharmacological profiles compared to cyclosporin A, making it a subject of interest in pharmaceutical research.
The synthesis of isocyclosporin D primarily involves the following methods:
The synthesis generally requires controlled conditions, including temperature and pH, to ensure optimal yields. Techniques such as high-performance liquid chromatography (HPLC) are employed for monitoring the reaction progress and purifying the final product.
Isocyclosporin D maintains a cyclic structure typical of cyclosporins but differs in specific amino acid residues and their configurations. The molecular formula and weight are critical for understanding its reactivity and biological interactions.
The stereochemistry of isocyclosporin D contributes significantly to its biological activity, influencing its interaction with target proteins.
Isocyclosporin D undergoes various chemical reactions, including:
These reactions are often studied using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to characterize the products and understand their stability under different conditions.
Isocyclosporin D exerts its biological effects primarily through inhibition of cyclophilin proteins, which play crucial roles in immune response regulation. By binding to these proteins, isocyclosporin D disrupts T-cell activation and proliferation.
The binding affinity and inhibition kinetics can be quantified using various biochemical assays, providing insights into its potential therapeutic applications.
Relevant analyses such as differential scanning calorimetry (DSC) can be employed to assess thermal properties, while HPLC can determine purity levels.
Isocyclosporin D has potential applications in several fields:
Research continues into optimizing its synthesis and enhancing its pharmacological profile for clinical applications.
The N→O acyl shift is a fundamental rearrangement reaction governing the conversion of cyclosporin D (CsD) to its structural isomer isocyclosporin D (isoD). This intramolecular transacylation occurs when the β-hydroxyl group of the unusual amino acid MeBmt (4R)-4-((E)-2-butenyl)-4,N-dimethyl-L-threonine) at position 1 nucleophilically attacks the carbonyl carbon of the adjacent N-methylvaline (MeVal) residue at position 11. This forms a tetrahedral intermediate that collapses into an ester bond, transferring the MeVal moiety from the peptide backbone nitrogen to the MeBmt side-chain oxygen [1] [3] [5].
The reaction is acid-catalyzed and proceeds through a protonated intermediate. In protic solvents (e.g., water/methanol mixtures), the rearrangement exhibits first-order kinetics with half-lives ranging from hours to days depending on temperature and pH. Notably, the presence of the tertiary N-methylamino group in MeBmt is essential, acting as the primary protonation site that initiates the electronic rearrangement. Cyclosporin derivatives lacking this group (e.g., [3'-deoxy-MeBmt¹]CsD) or possessing Bmt (non-N-methylated) do not undergo this shift [3] [8].
Table 1: Key Features of the N→O Acyl Shift in Cyclosporin D
Characteristic | Cyclosporin D (CsD) | Isocyclosporin D (isoD) |
---|---|---|
MeBmt1-MeVal11 Bond Type | Amide (N-C=O) | Ester (O-C=O) |
Protonation Site (Precursor) | MeBmt N-methylamino group | MeBmt N-methylamino group |
Catalytic Conditions | Acidic (pH < 6), Protic solvents | Neutral/Basic conditions favor reversion |
Driving Force | Stabilization of protonated intermediate | Thermodynamic equilibrium under acidic conditions |
The critical structural distinction between CsD and isoD lies in the backbone connectivity. In CsD, the peptide bond between MeBmt1 and MeVal11 remains intact, maintaining the canonical macrocyclic ring structure. In isoD, the N→O shift creates a depsipeptide bond (ester linkage) between MeBmt1 and MeVal11, while the original amide nitrogen of MeBmt1 becomes a secondary amine [1] [5] [8].
This alteration significantly impacts conformational dynamics:
Table 2: Structural and Dynamic Differences Between Cyclosporin D and Isocyclosporin D
Property | Cyclosporin D (CsD) | Isocyclosporin D (isoD) |
---|---|---|
MeBmt1-MeVal11 Linkage | Amide (C(O)-N) | Ester (C(O)-O) |
MeBmt1 N-atom Status | Tertiary amine (N-methylated) | Secondary amine (after shift) |
Dominant Conformers (Gas Phase) | 2-3 collapsed forms (CCS 266–297 Ų for [M+2H]²⁺) | Broader mobility peaks indicating higher flexibility |
Sodium Ion Affinity | High (CCS reduction ~6.7 Ų) | Reduced (Altered coordination geometry) |
Solution Conformers (NMR) | Limited (4-5 major states) | Expanded (Up to 11 detectable states) |
The equilibrium between CsD and isoD is exquisitely sensitive to environmental conditions:
Table 3: Influence of pH and Solvent on CsD ⇌ isoD Equilibrium
Condition | Effect on N→O Shift Rate | Equilibrium Ratio [isoD]:[CsD] | Dominant Species |
---|---|---|---|
pH 3.0 (aqueous MeOH) | Accelerated (t₁/₂ ~2 h) | 95:5 | isoD |
pH 7.0 (aqueous MeOH) | Slow equilibrium (t₁/₂ ~48 h) | 50:50 | Mixture |
pH 8.0 (aqueous buffer) | Reversion dominant | 5:95 | CsD |
Anhydrous CH₃CN | Negligible | Kinetically trapped | Depends on initial state |
CD₂Cl₂ (NMR conditions) | Suppressed | Stable for days | Depends on initial state |
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5